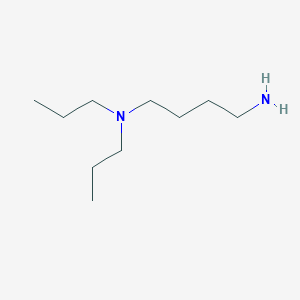

N,N-dipropylbutane-1,4-diamine

概要

説明

“N,N-dipropylbutane-1,4-diamine” is a chemical compound with the molecular formula C10H24N2 . It is also known by its CAS Registry Number: 23346-57-8 .

Molecular Structure Analysis

The molecular structure of “N,N-dipropylbutane-1,4-diamine” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is OHTVZIMDFZDLPB-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Structural Characterization

N,N-dipropylbutane-1,4-diamine has been investigated for its potential in the synthesis and structural characterization of various compounds. For instance, research involving imines derived from similar compounds, such as 2,3-diphenylbutane-1,4-diamine, has shown significant results. These imines, obtained through the condensation of diamine with aldehydes, have been characterized by X-ray diffraction, demonstrating the versatility of these compounds in chemical synthesis (Biletzki et al., 2012).

Catalytic Applications

Catalysis is another area where derivatives of N,N-dipropylbutane-1,4-diamine are used. For example, a study involving the asymmetric hydrogenation of isobutyrophenone using a [(Diphosphine) RuCl2 (1,4-diamine)] catalyst system demonstrated the unique properties of 1,4-diamines in tuning catalyst systems (Grasa et al., 2005).

Industrial Applications

In the industrial sector, diamines including 1,4-diaminobutane have been explored for their use in the production of chemicals like agrochemicals, pharmaceuticals, surfactants, and nylon. Research has focused on developing efficient methods for the recovery and purification of these diamines from fermentation broth, highlighting their industrial significance (Lee et al., 2019).

Biosynthesis and Environmental Sustainability

The biosynthesis of diamines, including N,N-dipropylbutane-1,4-diamine derivatives, is increasingly important for sustainable development. Utilizing renewable raw materials for the synthesis of diamines is crucial for a sustainable plastics industry. Microbial factories like Escherichia coli and Corynebacterium glutamicum have been widely used for the production of diamines, emphasizing the environmental benefits of these processes (Wang, Li, & Deng, 2020).

Safety and Hazards

特性

IUPAC Name |

N',N'-dipropylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVKMPSACNWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dipropylbutane-1,4-diamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)